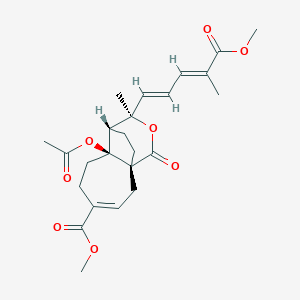

Methyl pseudolarate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNRJQIZAXOHQJ-KYNXZXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314937 | |

| Record name | Methyl pseudolarate B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82508-34-7 | |

| Record name | Methyl pseudolarate B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pseudolarate B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of Methyl Pseudolarate B for Researchers and Drug Development Professionals

An In-Depth Examination of the Botanical Origin, Extraction, and Purification of a Promising Bioactive Diterpenoid

Abstract

Methyl pseudolarate B, a bioactive diterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its molecular mechanism of action. Quantitative data on yield and purity are presented to inform research and development efforts. Furthermore, this document elucidates the compound's impact on key cellular signaling pathways, offering valuable insights for drug development professionals.

Natural Source of this compound

The principal and most well-documented natural source of this compound is the root bark of the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi).[1][2][3][4] This deciduous coniferous tree is indigenous to the mountainous regions of eastern China. The root bark, known in traditional Chinese medicine as "Tu-Jin-Pi," has a long history of use for treating skin ailments, particularly those caused by fungal infections.[2][4] While other diterpenoids have been isolated from various parts of the tree, including the twigs and seeds, the root bark remains the primary material for the extraction of pseudolaric acids and their derivatives, including this compound.[2][4][5]

Isolation and Purification of this compound: A Detailed Experimental Protocol

The isolation of this compound from the root bark of Pseudolarix amabilis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the separation of diterpenoids from this botanical source.

Extraction

-

Preparation of Plant Material: Dried root bark of Pseudolarix amabilis is coarsely powdered to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered bark is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. An alternative method involves extraction with a less polar solvent like dichloromethane.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. To simplify the mixture and enrich the fraction containing this compound, a liquid-liquid fractionation is performed.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system. A common mobile phase consists of a mixture of petroleum ether and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reversed-phase HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acetic acid to improve peak shape.[6] The elution is monitored by a UV detector, typically at 260 nm.[6]

The following diagram illustrates a general workflow for the isolation and purification of this compound.

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial, cytotoxic lignans and terpenoids from the twigs of Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

An In-depth Technical Guide on the Mechanism of Action of Methyl Pseudolarate B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor activity of Methyl pseudolarate B (MPB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi. The information presented is collated from scientific literature to guide research and development efforts. It is important to note that many studies investigate its parent compound, Pseudolaric Acid B (PAB), whose mechanisms are considered representative of MPB's activity.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis through the intrinsic mitochondrial pathway. Furthermore, it modulates critical cell survival signaling pathways, including the PI3K/AKT/mTOR cascade, and functions as a protein tyrosine phosphatase 1B (PTP1B) inhibitor.

1. Induction of G2/M Phase Cell Cycle Arrest

MPB effectively halts the proliferation of cancer cells by inducing a robust cell cycle arrest at the G2/M transition point.[1] This prevents cells from entering mitosis, thereby inhibiting cell division. The primary mechanism involves the modulation of the Cyclin B1/CDK1 (Cdc2) complex, which is the master regulator of mitotic entry.

-

Inhibition of the CDK1/Cyclin B1 Complex: Treatment with PAB, a close analog of MPB, leads to an increase in the inhibitory phosphorylation of CDK1.[1] This is followed by a dose-dependent decrease in the overall expression of both CDK1 and its regulatory partner, Cyclin B1.[1][2]

-

Role of p53 and p21: The induction of G2/M arrest is also associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[2] p21 can inhibit the activity of the CDK1/Cyclin B1 complex, further contributing to the cell cycle blockade.

2. Induction of Apoptosis via the Mitochondrial Pathway

MPB is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The mechanism is primarily driven by the intrinsic mitochondrial pathway, characterized by the following key events:[2]

-

Increased Reactive Oxygen Species (ROS): MPB treatment leads to the accumulation of intracellular ROS, which acts as a key upstream signal for mitochondrial-mediated apoptosis.[2]

-

Mitochondrial Dysfunction: The compound causes a collapse of the mitochondrial membrane potential (MMP), a critical step in the apoptotic process.[2]

-

Modulation of Bcl-2 Family Proteins: It disrupts the balance of pro- and anti-apoptotic proteins. Specifically, MPB downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while upregulating the pro-apoptotic protein Bax.[2] This shift in balance promotes the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release and Caspase Activation: The compromised mitochondria release cytochrome c into the cytoplasm.[2] This triggers the formation of the apoptosome and activates the initiator caspase-9, which in turn activates the executioner caspase-3.[2]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, ultimately leading to cell death.[2]

3. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature of many cancers. PAB has been shown to significantly inhibit this pathway by:

-

Downregulating the expression of PI3K (p110β).[2]

-

Reducing the phosphorylation, and thus activation, of AKT (at serine 473) and mTOR (at serine 2448).[2]

Inhibition of this pathway synergizes with the induction of apoptosis and cell cycle arrest to produce a potent anti-tumor effect.[2]

4. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Distinct from its effects on cell cycle and apoptosis, this compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways and has been implicated in tumorigenesis. The inhibition of PTP1B by MPB presents another potential avenue for its anti-cancer effects by modulating downstream signaling related to cell growth and metabolism.

Quantitative Data Presentation

The following table summarizes key quantitative data related to the bioactivity of this compound and its related compounds.

| Compound | Target/Assay | Cell Line | Value | Reference |

| This compound | PTP1B Inhibition | N/A | IC50: 10.9 μM | [3] |

| Pseudolaric Acid B | G2/M Arrest | SK-28 Human Melanoma | Appreciable arrest at 0.1, 1.0, 10 μmol/L after 24h | [1] |

| Pseudolaric Acid B | Apoptosis | MDA-MB-231 Breast Cancer | Concentration-dependent increase | [2] |

| Pseudolaric Acid B | Proliferation | MDA-MB-231 Breast Cancer | Significant inhibition | [2] |

Detailed Experimental Protocols

The mechanisms of this compound have been elucidated using a variety of standard molecular and cell biology techniques.

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).[4]

-

Following treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for approximately 4 hours at 37°C.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.

-

2. Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Cells are treated with MPB for a specified time (e.g., 24 hours).[1]

-

Both adherent and floating cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed again and then incubated with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.

-

The DNA content of individual cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the resulting DNA histograms with cell cycle analysis software.[1]

-

3. Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate.

-

Methodology:

-

After treatment with MPB, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-CDK1, Cyclin B1, Bcl-2, Bax, cleaved caspase-3, p-AKT) overnight at 4°C.[1][2]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.

-

4. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Cells are treated with MPB for the desired duration.

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[2]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

Caption: MPB induces G2/M cell cycle arrest by inhibiting the CDK1/Cyclin B1 complex.

Caption: MPB triggers apoptosis via the intrinsic mitochondrial pathway.

Caption: MPB inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.

Caption: General experimental workflow for evaluating the effects of MPB on cancer cells.

References

- 1. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylpseudolarate B CAS#: 82508-34-7 [amp.chemicalbook.com]

- 4. The anti-tumour effect of Mel and its role in autophagy in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl Pseudolarate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B is a diterpenoid natural product isolated from the root bark of the golden larch, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This molecule, along with its close analog pseudolaric acid B (PAB), has garnered significant interest in the scientific community due to its potent biological activities, including antifungal and cytotoxic properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the generation of novel analogs with improved therapeutic potential. This technical guide provides a detailed overview of the current understanding of the this compound biosynthesis, from its primary precursors to the final methylated product. It consolidates available experimental data, outlines key enzymatic steps, and provides detailed protocols for the characterization of the involved enzymes.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into three main stages:

-

Diterpene Skeleton Formation: Cyclization of GGPP to form the characteristic tricyclic core of the pseudolarane family.

-

Oxidative Functionalization: A series of oxidation reactions to introduce hydroxyl and carboxyl groups.

-

Tailoring Reactions: Acetylation and methylation to yield the final product.

While the initial cyclization step has been experimentally elucidated, the subsequent oxidation and tailoring reactions are currently putative and based on transcriptomic data and biosynthetic logic.

Step 1: Formation of the Pseudolaratriene Skeleton (Experimentally Verified)

The first committed step in the biosynthesis of pseudolaric acids is the conversion of the linear precursor GGPP into the bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) , a monofunctional class I diterpene synthase discovered through transcriptome mining of Pseudolarix amabilis roots.[1]

The proposed mechanism involves the ionization of GGPP, followed by a series of cyclization and rearrangement reactions to form the 5-7 fused ring system of pseudolaratriene.[1]

Diagram of the Initial Biosynthetic Step

References

A Technical Guide to the Biological Activities of Diterpenoids from Pseudolarix amabilis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the diverse biological activities exhibited by diterpenoids isolated from the golden larch, Pseudolarix amabilis. This technical guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes associated signaling pathways to support ongoing research and drug discovery efforts.

Overview of Biological Activities

Diterpenoids from Pseudolarix amabilis have demonstrated a broad spectrum of pharmacological effects, including potent antitumor, anti-inflammatory, and antifungal properties. The primary focus of research has been on abietane and labdane-type diterpenoids, with Pseudolaric acid B being one of the most extensively studied compounds. These compounds exert their effects through various mechanisms, including the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and inhibition of fungal growth.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various diterpenoids isolated from Pseudolarix amabilis.

Table 1: Antitumor Activity of Diterpenoids from Pseudolarix amabilis

| Compound | Diterpenoid Type | Cell Line | Assay Type | IC50 (µM) | Reference |

| Metaglyptin B | Abietane | K562 (Human chronic myelogenous leukemia) | Not Specified | 26.77 | [1] |

| 7β-hydroxydehydroabietic acid | Abietane | K562 (Human chronic myelogenous leukemia) | Not Specified | 37.35 | [1] |

| Pseudolaric Acid B | Diterpene Acid | A549 (Human lung carcinoma) | MTT Assay | Not Specified (Dose-dependent inhibition) | |

| Pseudolaric Acid B | Diterpene Acid | HN22 (Human head and neck cancer) | Not Specified | ~1.0 | [2] |

| Pseudolaric Acid B | Diterpene Acid | U87 (Human glioblastoma) | Not Specified | ~10 | [3] |

Note: The specific cytotoxicity assay for Metaglyptin B and 7β-hydroxydehydroabietic acid was not detailed in the abstract.

Table 2: Anti-inflammatory Activity of Diterpenoids from Pseudolarix amabilis

| Compound | Assay | Cell Line/Model | Endpoint | IC50 (µM) / Inhibition | Reference |

| Triterpenoids (compounds 3, 11, 16, 24, 25, 26) | NF-κB Luciferase Reporter Gene Assay | LPS-induced 293T/NF-κB-Luc cells | Suppression of NF-κB transcription | 0.09 - 0.49 | [4] |

| Triterpenoid (compound 16) | Xylene-induced ear swelling | Mouse | Reduction of edema | 44.7% inhibition at 30 mg/kg | [4] |

Note: While the provided references for anti-inflammatory activity focus on triterpenoids from Pseudolarix amabilis, diterpenoids from this plant are also known to possess anti-inflammatory properties.

Table 3: Antifungal Activity of Diterpenoids from Pseudolarix amabilis

| Compound | Fungal Strain | Assay Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Pseudolaric Acid B | Candida albicans | Broth Microdilution | 3.125 | 6.25 | |

| Pseudolaric Acid B | Trichophyton mentagrophytes | Broth Microdilution | Not Specified | Not Specified |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature concerning the biological activities of diterpenoids from Pseudolarix amabilis.

Antitumor Activity: Cytotoxicity Assay

The cytotoxic effects of diterpenoids are typically evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Detailed Protocol (General):

-

Cell Seeding: Human cancer cell lines (e.g., K562, A549, HN22, U87) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The diterpenoid compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. A vehicle control (medium with DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Gene Assay

The anti-inflammatory activity of diterpenoids is often assessed by their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated by an inflammatory stimulus (e.g., TNF-α, LPS), it binds to the promoter and drives the expression of luciferase. The luminescence produced upon addition of the luciferase substrate is proportional to NF-κB activity.

Detailed Protocol (General):

-

Cell Transfection: Human embryonic kidney 293T (HEK293T) cells are seeded in 24-well plates. The cells are then co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of the diterpenoid compounds for 1-2 hours.

-

Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours to activate the NF-κB pathway.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compounds on NF-κB activation is calculated as the percentage of reduction in luciferase activity compared to the stimulated, untreated control.

Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The antifungal efficacy of diterpenoids is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate. After incubation, the growth in each well is visually assessed.

Detailed Protocol (General):

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes) are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in the test medium.

-

Compound Dilution: The diterpenoid compounds are serially diluted in the broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Minimum Fungicidal Concentration (MFC) Determination (Optional): To determine if the compound is fungicidal or fungistatic, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of diterpenoids from Pseudolarix amabilis.

Caption: Workflow for in vitro cytotoxicity screening of diterpenoids.

Caption: Apoptotic pathways induced by Pseudolaric Acid B.

References

- 1. Anti-Inflammatory, Antibacterial, Anti-Biofilm, and Anti-Quorum Sensing Activities of the Diterpenes Isolated from Clinopodium bolivianum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudoamaolides A-O, anti-inflammatory triterpene spiroketal lactones from seeds of Pseudolarix amabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Pseudolarate B: A Diterpenoid Candidate for Protein Tyrosine Phosphatase 1B Inhibition

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator within the insulin and leptin signaling pathways. Its primary function involves the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, which attenuates insulin signaling.[1][2][3] Consequently, overexpression or hyperactivity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes mellitus (T2DM) and obesity.[1][4] This central role has established PTP1B as a high-priority therapeutic target for the development of novel treatments for these metabolic disorders.[2][5][6]

The search for potent and selective PTP1B inhibitors has led researchers to explore natural products, which offer vast structural diversity. Methyl pseudolarate B (MPB) is a diterpenoid compound isolated from the golden larch, Pseudolarix amabilis. While direct studies on MPB's PTP1B inhibitory activity have not been published, there is a compelling case for its investigation. Other diterpenoid and triterpenoid compounds isolated from Pseudolarix amabilis have demonstrated significant in vitro PTP1B inhibition. Furthermore, the water-soluble extract of P. amabilis bark has shown excellent PTP1B inhibitory bioactivity.[7] Diterpenoids as a chemical class are recognized as potential PTP1B inhibitors, strengthening the rationale for evaluating MPB.[5][8]

This technical guide provides a comprehensive framework for the investigation of this compound as a potential PTP1B inhibitor. It details the role of PTP1B in signaling pathways, presents detailed experimental protocols for inhibitor characterization, and outlines a structure for data presentation and interpretation.

Section 1: The Role of PTP1B in Metabolic Signaling

PTP1B is a non-receptor protein tyrosine phosphatase located on the cytosolic face of the endoplasmic reticulum.[9] It acts as a key homeostatic regulator, ensuring that signaling from tyrosine kinases is appropriately terminated.

1.1 Negative Regulation of Insulin Signaling The insulin signaling cascade is initiated when insulin binds to its receptor (IR), triggering autophosphorylation of tyrosine residues on the receptor's intracellular domain. This activates the receptor kinase, which then phosphorylates other substrates, primarily the IRS family of proteins. Phosphorylated IRS proteins act as docking sites for downstream effectors, such as phosphatidylinositol-3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This PI3K/Akt pathway is crucial for mediating most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface to facilitate glucose uptake.[1]

PTP1B directly counteracts this process by dephosphorylating phosphotyrosine residues on both the activated insulin receptor and IRS-1, effectively terminating the signal and leading to a decrease in insulin sensitivity.[1][10]

1.2 Negative Regulation of Leptin Signaling Leptin is a hormone that regulates energy balance by inhibiting hunger. It signals through the leptin receptor, which activates the Janus kinase 2 (JAK2). PTP1B also dephosphorylates JAK2, thus dampening leptin signaling.[10] PTP1B inhibition can therefore also enhance leptin sensitivity, which is beneficial for treating obesity.

Section 2: Data on PTP1B Inhibitors from Pseudolarix amabilis

While data for this compound is not yet available, studies on its source plant provide quantitative benchmarks for PTP1B inhibitory activity.

| Compound Class | Specific Compound | IC₅₀ (μM) | Source |

| Oleanane-type Saponin | Oleanolic acid 3-O-β-D-glucuronyl-6′-ethyl ester | 1.90 ± 0.37 | [7] |

| Oleanane-type | Compound 2 (unspecified) | 19.15 ± 0.10 | [7] |

| Oleanane-type | Compound 3 (unspecified) | 10.44 ± 0.59 | [7] |

| Triterpenoids/Diterpenoids | Multiple compounds (1, 5, 7, 9-11, 13) | Active (specific IC₅₀ values not detailed) |

Table 1. Published PTP1B inhibitory activities of compounds isolated from Pseudolarix amabilis.

Section 3: Experimental Protocols for Assessing PTP1B Inhibition

A systematic evaluation of a candidate inhibitor requires a series of well-defined experiments, from initial enzymatic assays to cell-based validation.

3.1 In Vitro PTP1B Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on recombinant human PTP1B enzyme activity using a chromogenic substrate.

-

Objective: To determine if this compound inhibits PTP1B enzyme activity.

-

Principle: The enzyme PTP1B hydrolyzes the substrate p-nitrophenyl phosphate (pNPP) to produce p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of pNP formation.

-

Materials:

-

Recombinant human PTP1B enzyme.

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

Test Compound: this compound dissolved in DMSO.

-

Stop Solution: 1 M NaOH.

-

96-well microplate and plate reader.

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add 25 µL of PTP1B enzyme solution to each well.

-

Add 15 µL of the diluted test compound or control (buffer with DMSO) to the wells.

-

Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.

-

Initiate the reaction by adding 60 µL of pNPP solution.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Terminate the reaction by adding 40 µL of 1 M NaOH stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

3.2 IC₅₀ Determination

-

Objective: To determine the concentration of MPB required to inhibit 50% of PTP1B activity.

-

Protocol:

-

Perform the enzymatic assay described in 3.1 using a range of MPB concentrations (e.g., from 0.01 µM to 100 µM).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.

-

3.3 Kinetic Analysis

-

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed).

-

Protocol:

-

Perform the enzymatic assay (3.1) with several fixed concentrations of the inhibitor (MPB).

-

For each inhibitor concentration, vary the concentration of the substrate (pNPP).

-

Measure the initial reaction velocity (rate of pNP formation) for each condition.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

-

Analyze the plot:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed: Lines intersect in the second quadrant (both Vmax and Km change).

-

-

3.4 Cell-Based Assay for Insulin Receptor Phosphorylation

-

Objective: To confirm that the inhibitor enhances insulin signaling in a cellular context.

-

Principle: An effective PTP1B inhibitor should prevent the dephosphorylation of the insulin receptor, leading to a sustained or increased phosphorylation level upon insulin stimulation.

-

Cell Line: CHO cells overexpressing the human insulin receptor (CHO-IR) or HepG2 human hepatoma cells.

-

Protocol:

-

Culture cells to ~80% confluency and serum-starve for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.

-

Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the lysates.

-

Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies against the phosphorylated insulin receptor (p-IR) and total insulin receptor (IR).

-

Quantify the band intensities and express the results as the ratio of p-IR to total IR. An increase in this ratio indicates effective PTP1B inhibition.

-

Section 4: Data Presentation for Quantitative Analysis

Clear and structured data presentation is essential for interpretation and comparison.

| Compound | IC₅₀ (μM) vs PTP1B | IC₅₀ (μM) vs TCPTP | Selectivity Index (TCPTP/PTP1B) |

| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Ursolic Acid (Control) | ~2-5 | ~10-20 | ~4-5 |

Table 2. Template for presenting PTP1B inhibitory activity and selectivity.

| Compound | Inhibition Type | Kᵢ (μM) |

| This compound | [Competitive/Non-competitive/Mixed] | [Experimental Value] |

| RK-682 (Control) | Competitive | ~10.4 |

Table 3. Template for presenting kinetic analysis of PTP1B inhibition.

| Treatment | Insulin (10 nM) | p-IR / Total IR Ratio (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| Vehicle Control | + | [Value] |

| MPB (10 μM) | - | [Value] |

| MPB (10 μM) | + | [Value] |

Table 4. Template for presenting cellular activity on insulin receptor phosphorylation.

Section 5: Logical Framework for Mechanism of Action

Determining the mechanism of action involves a logical progression from initial hit identification to confirmation of its cellular effects. Allosteric inhibitors, which bind to a site other than the highly conserved active site, are of particular interest as they may offer greater selectivity over other phosphatases like TCPTP.

Conclusion

This compound represents a promising, yet un-investigated, candidate for PTP1B inhibition. Its structural classification as a diterpenoid and its origin from Pseudolarix amabilis—a plant known to produce other PTP1B inhibitors—provide a strong scientific rationale for its evaluation. The technical framework presented in this guide offers a systematic, step-by-step approach for researchers to thoroughly characterize the inhibitory potential of this compound, from initial enzymatic screening to cellular validation. Successful validation would establish MPB as a novel lead compound for the development of therapeutics targeting type 2 diabetes and obesity.

References

- 1. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling [mdpi.com]

- 2. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of protein tyrosine phosphatase 1B by diterpenoids isolated from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New triterpenoids and PTP1B inhibitory constituents of Pseudolarix amabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.blrcl.org [journals.blrcl.org]

- 8. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Insulin Resistance: From Mechanisms to Therapeutic Strategies [e-dmj.org]

The Discovery of Methyl Pseudolarate B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its potent biological activities, including notable anticancer and anti-inflammatory properties. This technical guide provides an in-depth review of the discovery, isolation, structural elucidation, and biological evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways and experimental workflows.

Discovery and Isolation

This compound was first isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from its natural source.

1. Extraction:

- Air-dried and powdered root bark of Pseudolarix kaempferi is extracted exhaustively with a 95% ethanol solution at room temperature.

- The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on their polarity.

- The chloroform-soluble fraction, which typically contains this compound, is collected for further purification.

3. Chromatographic Separation:

- The chloroform fraction is subjected to column chromatography on silica gel.

- A gradient elution is performed using a mixture of petroleum ether and acetone, with the polarity gradually increasing.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) reveal the proton environment and connectivity within the molecule. Key signals include those for methyl groups, olefinic protons, and protons adjacent to oxygen atoms. |

| ¹³C NMR | The carbon skeleton is elucidated by the chemical shifts of the carbon atoms, distinguishing between sp³, sp², and carbonyl carbons. |

| Mass Spectrometry (MS) | The molecular weight and elemental composition are determined by high-resolution mass spectrometry, providing the molecular formula. Fragmentation patterns can offer additional structural information. |

Note: Specific spectral data should be referenced from primary literature for detailed analysis.

Biological Activities

This compound has demonstrated significant potential in preclinical studies, primarily as an anticancer and anti-inflammatory agent.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cancer Cell Line | Cell Type | IC₅₀ (µM) |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

Note: This table is a template. Specific IC₅₀ values need to be populated from relevant research articles.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

- Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition:

- MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, in part, through the inhibition of key signaling pathways involved in the inflammatory response.

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in inflammatory signaling.

| Enzyme | Inhibitory Concentration (IC₅₀) |

| PTP1B | 10.9 µM |

The inhibitory activity of this compound against PTP1B can be determined using a colorimetric or fluorometric assay.

1. Reaction Mixture Preparation:

- A reaction buffer containing a specific substrate for PTP1B (e.g., p-nitrophenyl phosphate) is prepared.

2. Incubation:

- The PTP1B enzyme is pre-incubated with various concentrations of this compound.

3. Reaction Initiation and Termination:

- The substrate is added to initiate the enzymatic reaction.

- The reaction is allowed to proceed for a defined time and then stopped.

4. Measurement:

- The amount of product formed is quantified by measuring the absorbance or fluorescence.

5. IC₅₀ Determination:

- The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

The anti-inflammatory effects of this compound are also attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NF-κB Signaling Pathway and Inhibition by this compound

Methodological & Application

Application Notes and Protocols for Cell-based Assays to Evaluate Methyl Pseudolarate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B (MPB) is a diterpenoid compound isolated from the root bark of Pseudolarix kaempferi. Emerging research suggests that MPB and its close analog, pseudolaric acid B (PAB), possess potent anti-tumor properties. These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer cell lines. Mechanistic studies have indicated that these effects may be mediated through the modulation of key signaling pathways, including the NF-κB and STAT3 pathways, which are pivotal in cancer cell survival and progression.

These application notes provide a comprehensive guide for designing and conducting cell-based assays to investigate the anti-cancer effects of this compound. The protocols detailed below are intended to offer a robust framework for assessing its impact on cell viability, apoptosis, cell cycle progression, and the activity of critical signaling molecules.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups. Below are template tables for each assay.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |

| Vehicle Control | 0 | 100 | |

| MPB | 1 | ||

| MPB | 5 | ||

| MPB | 10 | ||

| MPB | 25 | ||

| MPB | 50 | ||

| Positive Control | (e.g., Doxorubicin) |

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Assay)

| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Necrotic Cells (Annexin V-/PI+) (Mean ± SD) |

| Vehicle Control | 0 | ||||

| MPB | 1 | ||||

| MPB | 5 | ||||

| MPB | 10 | ||||

| MPB | 25 | ||||

| MPB | 50 | ||||

| Positive Control | (e.g., Staurosporine) |

Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)

| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |

| Vehicle Control | 0 | |||

| MPB | 1 | |||

| MPB | 5 | |||

| MPB | 10 | |||

| MPB | 25 | |||

| MPB | 50 | |||

| Positive Control | (e.g., Nocodazole) |

Table 4: Modulation of NF-κB and STAT3 Signaling by this compound (Western Blotting)

| Treatment Group | Concentration (µM) | Relative p-p65/p65 Ratio (Mean ± SD) | Relative p-STAT3/STAT3 Ratio (Mean ± SD) |

| Vehicle Control | 0 | 1.0 | 1.0 |

| MPB | 1 | ||

| MPB | 5 | ||

| MPB | 10 | ||

| MPB | 25 | ||

| MPB | 50 | ||

| Positive Control | (e.g., TNF-α for NF-κB, IL-6 for STAT3) |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2][3][4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231 for breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (MPB) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of MPB in complete culture medium from a stock solution. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the MPB dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (MPB)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of MPB for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[10][11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (MPB)

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with different concentrations of MPB for 24 or 48 hours.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis of NF-κB and STAT3 Signaling

This technique is used to detect and quantify the levels of total and phosphorylated p65 (a subunit of NF-κB) and STAT3, as indicators of pathway activation.[15][16][17][18][19]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (MPB)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with MPB for the indicated times.

-

For pathway activation, you may pre-treat with an agonist (e.g., TNF-α for NF-κB, IL-6 for STAT3) for a short period before harvesting.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Putative inhibition of NF-κB and STAT3 pathways by MPB.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. goldbio.com [goldbio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. scispace.com [scispace.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Phospho-NF-κB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Methyl Pseudolarate B in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B (MPB) is a derivative of pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). PAB has demonstrated a range of biological activities, including potent anticancer and anti-inflammatory effects. These application notes provide a comprehensive guide for conducting preclinical in vivo studies with this compound in various animal models.

A critical consideration for in vivo studies with MPB is its metabolic fate. It is hypothesized that, similar to its parent compound Pseudolaric Acid B, this compound is rapidly hydrolyzed by plasma esterases into its active form, Pseudolaric acid B. Therefore, in vivo administration of MPB is expected to primarily assess the therapeutic effects of PAB.

Therapeutic Potential and Mechanism of Action

Pseudolaric acid B, the anticipated active metabolite of MPB, exerts its biological effects through multiple mechanisms:

-

Anticancer Activity: PAB is known to be a microtubule-destabilizing agent. It inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Notably, PAB has shown efficacy in multidrug-resistant cancer cell lines.[1] Further studies have revealed that PAB can also induce apoptosis in hepatocellular carcinoma through the AMPK/JNK/DRP1/mitochondrial fission pathway.[2]

-

Anti-inflammatory Activity: PAB has been shown to inhibit the expression of inducible cyclooxygenase-2 (COX-2) by downregulating the NF-κB signaling pathway in HT-29 cells.[3] This suggests its potential in treating inflammatory conditions.

Data Presentation: In Vivo Efficacy of Pseudolaric Acid B (Anticipated Active Metabolite of MPB)

The following tables summarize quantitative data from in vivo studies conducted with Pseudolaric acid B. These data can serve as a reference for designing studies with this compound.

Table 1: Anticancer Efficacy of Pseudolaric Acid B in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Human Colon Cancer | HT-29 | Nude Mice | 50 mg/kg/day, oral gavage for 17 days | Tumor weight of 0.62 ± 0.15 g vs. control | [3] |

| Human Colon Cancer | HT-29 | Nude Mice | 100 mg/kg/day, oral gavage for 17 days | Tumor weight of 0.54 ± 0.06 g vs. control | [3] |

| Hepatocellular Carcinoma | Hepa1-6 | Syngeneic Mouse Model | Not specified | Significant tumor growth inhibition | [2] |

| Liver Neoplasms | Not specified | Murine Xenograft Model | Not specified | Effective in inhibiting tumor growth | [1] |

Experimental Protocols

Protocol 1: Anticancer Efficacy Study in a Xenograft Mouse Model

1. Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous xenograft model.

2. Animal Model:

-

Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

-

Justification: Immunodeficient mice are required for the engraftment of human cancer cell lines.

3. Materials:

-

This compound (MPB)

-

Vehicle for administration (e.g., a mixture of Cremophor EL, ethanol, and saline)

-

Human cancer cell line of interest (e.g., HT-29 for colon cancer, HepG2 for liver cancer)

-

Matrigel (optional, to enhance tumor take rate)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

4. Procedure:

- Cell Culture and Implantation:

- Culture the selected cancer cell line under standard conditions.

- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel.

- Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

- Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

- Drug Preparation and Administration:

- Prepare a stock solution of MPB in a suitable solvent (e.g., DMSO).

- On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations.

- Administer MPB or vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). A starting dose could be in the range of 50-100 mg/kg/day based on PAB studies.[3]

- Efficacy Assessment:

- Continue tumor volume measurements throughout the study.

- Record body weight of the animals regularly as an indicator of toxicity.

- At the end of the study, euthanize the animals and excise the tumors.

- Measure the final tumor weight and volume.

- Perform histological and immunohistochemical analysis of tumor tissues to assess apoptosis (e.g., TUNEL staining), proliferation (e.g., Ki-67 staining), and angiogenesis (e.g., CD31 staining).

- Collect blood and major organs for toxicity assessment.

Protocol 2: Anti-inflammatory Efficacy Study in a Mouse Model of Acute Inflammation

1. Objective: To evaluate the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.

2. Animal Model:

-

Species: Male Swiss albino mice or Wistar rats, 6-8 weeks old.

3. Materials:

-

This compound (MPB)

-

Vehicle for administration

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or calipers for paw volume measurement

4. Procedure:

- Grouping and Pre-treatment:

- Randomize animals into treatment groups (n=6-8 per group): Vehicle control, MPB-treated groups (e.g., 25, 50, 100 mg/kg), and a positive control group (e.g., Indomethacin).

- Administer MPB or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.

- Induction of Inflammation:

- Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

- Assessment of Paw Edema:

- Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

- Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

- Mechanism of Action Studies (Optional):

- At the end of the experiment, euthanize the animals and collect the paw tissue.

- Homogenize the tissue to measure levels of inflammatory mediators such as prostaglandins (PGE2), cytokines (TNF-α, IL-1β), and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Mandatory Visualizations

Caption: Experimental workflow for an in vivo anticancer study of this compound.

Caption: Key anticancer signaling pathways of Pseudolaric acid B.

Caption: Anti-inflammatory signaling pathway of Pseudolaric acid B.

Considerations for In Vivo Studies

-

Pharmacokinetics and Bioavailability: Although not extensively studied for MPB, diterpenoids can have variable oral bioavailability. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen and route of administration.

-

Toxicity: Acute and sub-chronic toxicity studies should be conducted to establish the safety profile of MPB and to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity such as weight loss, changes in behavior, and alterations in hematological and biochemical parameters.

-

Drug Formulation: MPB is a lipophilic compound and may require a specific formulation (e.g., using solvents like DMSO, Cremophor EL, or PEG) to ensure its solubility and stability for in vivo administration. Vehicle controls are essential in all experiments.

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

References

- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (−)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Application Note & Protocol: Quantification of Methyl Pseudolarate B using Analytical HPLC

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl Pseudolarate B in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a diterpenoid compound of significant interest due to its potential therapeutic properties.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated analytical HPLC method for the determination of this compound. The method is based on reversed-phase chromatography, which is a common technique for separating nonpolar to moderately polar compounds.[2]

Experimental

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[3]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][4][5]

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water are required.[6][7] All other chemicals should be of analytical grade.

-

Standard: A certified reference standard of this compound is necessary for calibration.

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions may be optimized to suit specific laboratory instrumentation and sample matrices.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (typically 200-400 nm) |

| Injection Volume | 10-20 µL |

2.3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.[4] This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix. The primary goal is to extract this compound and remove interfering substances.[8]

-

For Bulk Drug/Formulations:

-

Accurately weigh a portion of the sample equivalent to a known amount of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication if necessary.[9]

-

Dilute the solution with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[9]

-

-

For Biological Matrices (e.g., Plasma, Serum):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous biological matrix into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to retain the analyte, wash away interferences, and then elute the analyte with a suitable solvent.[8]

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (Mean) | RSD (%) |

| Level 1 | ||

| Level 2 | ||

| Level 3 | ||

| Level 4 | ||

| Level 5 | ||

| Correlation Coefficient (r²) | ||

| Regression Equation |

Table 2: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, Mean) | Recovery (%) | RSD (%) |

| 80 | ||||

| 100 | ||||

| 120 |

Table 3: Precision Data

| Concentration (µg/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

| Low | ||

| Medium | ||

| High |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | |

| LOQ |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical method development and validation of this compound quantification.

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of an analytical HPLC method for the quantification of this compound. The described protocol, when properly implemented and validated, will yield accurate, precise, and reliable results suitable for various research and quality control applications.

References

- 1. Methylpseudolarate B CAS#: 82508-34-7 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wjbphs.com [wjbphs.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. glsciences.eu [glsciences.eu]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Notes and Protocols: Methyl Pseudolarate B in Diabetes and Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction